molecular formula C10H11N5OS B2398590 2-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 482637-84-3

2-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2398590
CAS RN: 482637-84-3
M. Wt: 249.29
InChI Key: STLNNLHCMQHBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a heterocyclic compound. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The 1,2,4-triazole ring is known for its broad range of chemical and biological properties .

Advantages and Limitations for Lab Experiments

2-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and biochemical effects are well understood. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions. Additionally, this compound has not been extensively tested in vivo, and its potential side effects and toxicity in animals are not well understood.

Future Directions

There are several future directions for research on 2-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the in vivo effects of this compound, including its pharmacokinetics and potential side effects. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and Alzheimer's disease.

Synthesis Methods

2-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be synthesized using various methods, including the reaction of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate, followed by hydrolysis and decarboxylation. Both methods result in the formation of this compound, which can be purified using various techniques.

Scientific Research Applications

2-((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

properties

IUPAC Name

2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-15-9(7-3-2-4-12-5-7)13-14-10(15)17-6-8(11)16/h2-5H,6H2,1H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNNLHCMQHBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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